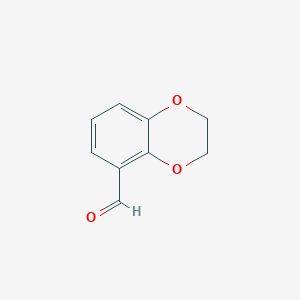










|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.C1C=CC=CC=1>[CH2:12]1[CH2:13][O:10][C:9]2[C:2](=[C:3]([CH:6]=[CH:7][CH:8]=2)[CH:4]=[O:5])[O:1]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
12.04 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=CC=C1O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
|
Name
|
|
|
Quantity
|
12.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
cupric oxide
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was refluxed
|
|
Type
|
WASH
|
|
Details
|
washed with 500 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with benzene (500 ml×2 times)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The inorganic salt was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction solution was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a brown syrup
|
|
Type
|
CUSTOM
|
|
Details
|
This syrup was purified by silica gel column chromatography (n-hexane/acetone=5/1)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The eluted solution was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from n-hexane/acetone
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 7.0 g of the
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC2=C(C=O)C=CC=C2OC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 49% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |